Cas no 1203332-82-4 (methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate)

methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate
- 1203332-82-4
- methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate
- methyl 2-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl]benzoate
- F5653-0077
- AKOS024516585
- methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate
- VU0649736-1
-
- インチ: 1S/C21H18F3N3O4S/c1-30-19(29)15-5-3-2-4-14(15)18(28)26-8-10-27(11-9-26)20-25-16-7-6-13(12-17(16)32-20)31-21(22,23)24/h2-7,12H,8-11H2,1H3
- InChIKey: BQMKRTUDALGRMA-UHFFFAOYSA-N
- ほほえんだ: S1C2C=C(C=CC=2N=C1N1CCN(C(C2C=CC=CC=2C(=O)OC)=O)CC1)OC(F)(F)F
計算された属性
- せいみつぶんしりょう: 465.09701172g/mol
- どういたいしつりょう: 465.09701172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 100Ų
methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5653-0077-10μmol |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5653-0077-10mg |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5653-0077-50mg |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5653-0077-5mg |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5653-0077-15mg |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5653-0077-30mg |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5653-0077-25mg |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5653-0077-75mg |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5653-0077-100mg |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5653-0077-20μmol |
methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate |
1203332-82-4 | 20μmol |
$79.0 | 2023-09-09 |
methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
5. Book reviews
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoateに関する追加情報
Research Briefing on Methyl 2-{4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate (CAS: 1203332-82-4)
The compound methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate (CAS: 1203332-82-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and mechanistic insights.
Recent studies have highlighted the role of this compound as a promising scaffold for the development of novel therapeutics, particularly in the context of central nervous system (CNS) disorders. The presence of the trifluoromethoxy group and the benzothiazole moiety in its structure is believed to contribute to its unique pharmacokinetic and pharmacodynamic profiles. Researchers have employed advanced computational modeling and in vitro assays to elucidate its binding affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors.
One of the key findings from a 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate exhibits high selectivity for the 5-HT2A receptor, a target implicated in various psychiatric and neurological conditions. The study utilized X-ray crystallography to reveal the precise interactions between the compound and the receptor's binding pocket, providing a structural basis for its efficacy.
In addition to its CNS applications, preliminary data from a separate investigation suggest potential anti-inflammatory properties. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, possibly through modulation of the NF-κB signaling pathway. These findings open new avenues for its use in treating inflammatory diseases, though further in vivo studies are required to validate these effects.
The synthesis of methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate has also been optimized in recent years. A 2022 patent application disclosed a novel, high-yield synthetic route that reduces the number of steps and improves overall efficiency. This advancement is critical for scaling up production for preclinical and clinical studies.
Despite these promising developments, challenges remain. The compound's metabolic stability and bioavailability in vivo are areas of ongoing research. Recent pharmacokinetic studies in rodent models have indicated rapid clearance, necessitating the development of prodrug formulations or structural analogs to enhance its therapeutic potential.
In conclusion, methyl 2-{4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazine-1-carbonyl}benzoate represents a multifaceted compound with significant promise in both CNS and anti-inflammatory therapeutics. Continued research into its mechanisms of action, coupled with innovations in synthetic chemistry, will be pivotal in translating these findings into clinical applications.
1203332-82-4 (methyl 2-{4-6-(trifluoromethoxy)-1,3-benzothiazol-2-ylpiperazine-1-carbonyl}benzoate) 関連製品
- 779355-86-1(Thiophene,3,3-difluorotetrahydro-, 1,1-dioxide)
- 2802-62-2(4,6-Difluoropyrimidine)
- 2229466-51-5(2-hydroxy-2-1-(pyrimidin-5-yl)cyclopropylacetic acid)
- 2171241-90-8((2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid)
- 2138146-60-6(3,4-Quinolinediamine, 7-chloro-8-fluoro-N4-methyl-)
- 2097937-01-2(4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide)
- 5002-30-2(Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate)
- 1227607-79-5(3-Fluoro-6-(trifluoromethyl)pyridine-2-acetonitrile)
- 2228554-06-9(4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol)
- 847906-27-8(3-iodo-7-methyl-2H-indazole)




